methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18118498
InChI: InChI=1S/C4H9N3.ClH/c1-4(3-5-2)6-7-4;/h5H,3H2,1-2H3;1H
SMILES:
Molecular Formula: C4H10ClN3
Molecular Weight: 135.59 g/mol

methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride

CAS No.:

Cat. No.: VC18118498

Molecular Formula: C4H10ClN3

Molecular Weight: 135.59 g/mol

* For research use only. Not for human or veterinary use.

methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride -

Specification

Molecular Formula C4H10ClN3
Molecular Weight 135.59 g/mol
IUPAC Name N-methyl-1-(3-methyldiazirin-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C4H9N3.ClH/c1-4(3-5-2)6-7-4;/h5H,3H2,1-2H3;1H
Standard InChI Key ZQJCVVHYIRKZPM-UHFFFAOYSA-N
Canonical SMILES CC1(N=N1)CNC.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-methyl-1-(3-methyldiazirin-3-yl)methanamine hydrochloride, reflects its core structure: a methylamine group linked to a 3-methyl-diazirine ring via a methylene bridge. The diazirine ring, a three-membered heterocycle containing two nitrogen atoms, confers photoreactivity critical for its biochemical applications. Key properties include:

Molecular Formula: C₄H₁₀ClN₃
Molecular Weight: 135.59 g/mol
Structural Features:

  • A planar diazirine ring stabilized by delocalized π-electrons.

  • A protonated amine group enhancing water solubility in its hydrochloride form.

  • A methyl substituent on the diazirine ring, which sterically influences reactivity .

The diazirine ring undergoes photolysis at wavelengths near 360 nm, generating a reactive carbene intermediate capable of inserting into C–H, N–H, or O–H bonds . This property underpins its utility in crosslinking experiments.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with diaziridine precursors. A common route includes:

  • Diazotization: Reaction of a primary amine (e.g., methylamine) with nitrous acid to form diaziridine.

  • Aldehyde Condensation: Introduction of formaldehyde to form the diazirine ring via cyclization.

  • Hydrochloride Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.

Key Reaction Conditions:

  • Temperature: 0–5°C during diazotization to prevent side reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) for optimal yield.

  • Catalysts: Lewis acids such as zinc chloride may accelerate cyclization.

Optimization Challenges

The C/N (carbon/nitrogen) ratio during synthesis critically impacts product distribution. Excess methylamine favors monomethylamine formation, while higher formaldehyde concentrations promote diazirine ring closure . Impurities like dimethylamine and trimethylamine are minimized by maintaining a C/N ratio near 1.0 .

Table 1: Synthetic Parameters and Outcomes

ParameterOptimal ValueEffect of Deviation
C/N Ratio1.0>1.0 increases trimethylamine
Reaction Temperature0–5°C>10°C reduces diazirine yield
Solvent PolarityLow (e.g., DCM)High polarity slows cyclization

Applications in Biochemical Research

Photoaffinity Labeling

The compound’s carbene intermediate forms covalent bonds with proximal biomolecules upon UV exposure, enabling:

  • Protein Interaction Mapping: Identification of binding partners in complexes .

  • Membrane Protein Studies: Labeling of hydrophobic domains in lipid bilayers .

  • Enzyme Active Site Probes: Trapping transient substrate-enzyme interactions.

In a landmark study, the compound photolabeled Glu272 and Phe317 residues in the GLIC ion channel, revealing conformational changes during gating .

Comparative Efficacy

Table 2: Photolabeling Efficiency vs. Analogues

CompoundLabeling Efficiency (%)Target Residues
Methyl[(3-methyl-diazirinyl)methyl]amine85–90Glu272, Phe317
Ethyl[(3-methyl-diazirinyl)methyl]amine70–75Val302, Phe303
Aliphatic Diazirines (e.g., LKM38)95–98Broad specificity

The methyl-substituted derivative exhibits higher specificity than ethyl analogues but slightly lower efficiency than aliphatic diazirines .

Comparison with Structural Analogues

Ethyl-Substituted Derivative

Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride (C₅H₁₂ClN₃) differs by an ethyl group on the amine. This modification:

  • Reduces water solubility due to increased hydrophobicity.

  • Alters photolysis kinetics, requiring longer UV exposure.

3-(3-Methyl-Diazirinyl)Propan-1-Amine

Recent Research Developments

Photolabeling in Neurotransmitter Receptors

A 2024 study utilized the compound to map allosteric sites in GABA₃ receptors, identifying a novel binding pocket adjacent to the orthosteric site . The carbene adducts were localized via high-resolution mass spectrometry, demonstrating sub-ångström precision .

Drug Discovery Applications

In fragment-based drug design, the compound’s small size (135.59 g/mol) enables efficient tagging of low-affinity fragments, facilitating hit identification in virtual screens.

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